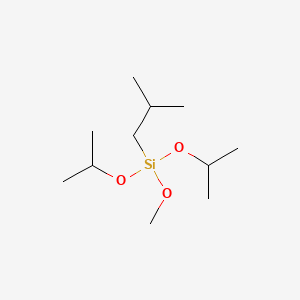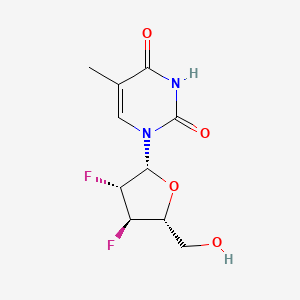
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-2’-deoxyribofuranosyl-5-fluorouracil, commonly known as 2’-F-ribo-FLT, is a fluorinated nucleoside analogue. This compound is part of a significant class of chemotherapeutic agents widely used in the treatment of cancer and viral infections. The incorporation of fluorine into the nucleoside structure enhances its pharmacokinetic and pharmacodynamic properties, making it a valuable tool in medical research and treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-F-ribo-FLT typically involves the fluorination of a precursor nucleoside. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF). The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluorine atom at the desired position on the nucleoside.
Industrial Production Methods
In an industrial setting, the production of 2’-F-ribo-FLT may involve large-scale fluorination reactions using automated equipment to control reaction parameters precisely. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical use.
Analyse Chemischer Reaktionen
Types of Reactions
2’-F-ribo-FLT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the nucleoside.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or amines (R-NH2) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated uracil derivatives, while substitution reactions can produce various amino-substituted nucleosides.
Wissenschaftliche Forschungsanwendungen
2’-F-ribo-FLT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other fluorinated nucleosides and studying their properties.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Serves as a chemotherapeutic agent in the treatment of cancer, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and imaging agents, such as positron emission tomography (PET) tracers.
Wirkmechanismus
The mechanism of action of 2’-F-ribo-FLT involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing and inhibits the activity of DNA polymerase, leading to the termination of DNA synthesis. This mechanism is particularly effective against rapidly dividing cancer cells, which rely heavily on DNA replication for growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Fluoro-2’-deoxyadenosine (2’-F-Ado): Another fluorinated nucleoside with similar properties but different base pairing characteristics.
2’-Fluoro-2’-deoxycytidine (2’-F-Cyt): Similar in structure but pairs with guanine instead of thymine.
2’-Fluoro-2’-deoxyuridine (2’-F-Urd): A closely related compound with applications in antiviral therapy.
Uniqueness
2’-F-ribo-FLT is unique due to its specific incorporation into DNA and its ability to inhibit DNA polymerase effectively. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a potent chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
132776-21-7 |
|---|---|
Molekularformel |
C10H12F2N2O4 |
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7+,9-/m1/s1 |
InChI-Schlüssel |
WZJLGLRFQDVYET-JAGXHNFQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




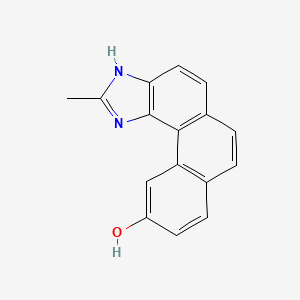
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)


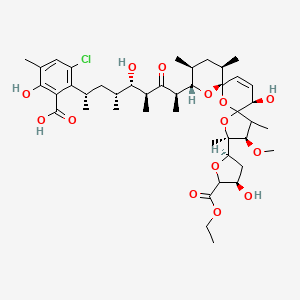

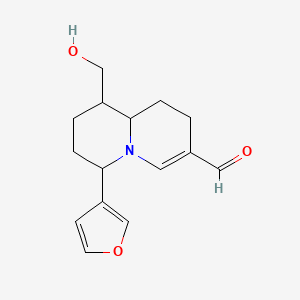

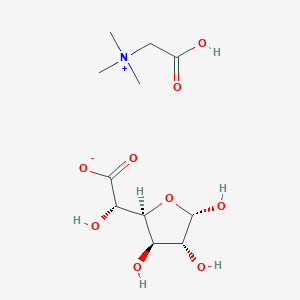
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

